4-amino-N'-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an ethoxy-substituted hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include continuous flow processes, automated control systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide include other oxadiazole derivatives with different substituents. Examples include:
- 4-amino-N’-methoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
- 4-amino-N’-ethoxy-N-(2-chlorophenyl)-1,2,5-oxadiazole-3-carboximidamide
Uniqueness
The uniqueness of 4-amino-N’-ethoxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The ethoxy and methylphenyl groups may impart unique properties that differentiate it from other oxadiazole derivatives.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-amino-N-ethoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-18-17-12(10-11(13)16-19-15-10)14-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,13,16)(H,14,17) |
InChI Key |
JRCCTJBTSJHHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=NC1=CC=CC=C1C)C2=NON=C2N |
Origin of Product |
United States |
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